![molecular formula C17H17NO3 B12542005 N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide CAS No. 820210-83-1](/img/structure/B12542005.png)
N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide typically involves the reaction of 4-methoxy-9H-xanthen-9-one with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted xanthene compounds. These products can be further utilized in various applications, enhancing the versatility of this compound .
Scientific Research Applications
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-9H-xanthen-9-one
- 4-Methyl-N-(9H-xanthen-9-yl)benzamide
- 2-Methoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
Uniqueness
N-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]formamide stands out due to its unique combination of a xanthene core and a formamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820210-83-1 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[2-(4-methoxy-9H-xanthen-9-yl)ethyl]formamide |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-4-6-14-12(9-10-18-11-19)13-5-2-3-7-15(13)21-17(14)16/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
InChI Key |
ODYUCOMDCDHPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



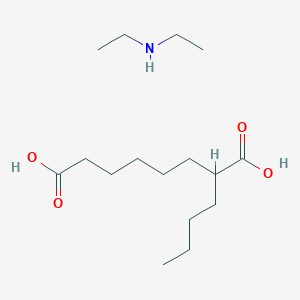
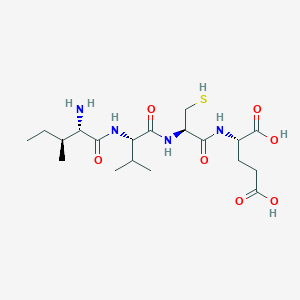
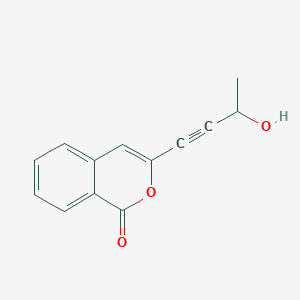
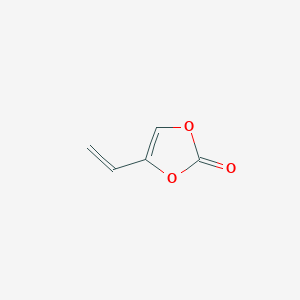
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)

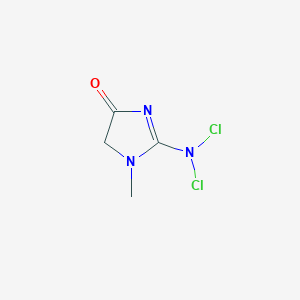
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

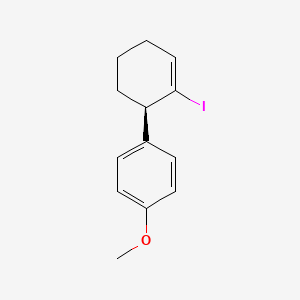

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
